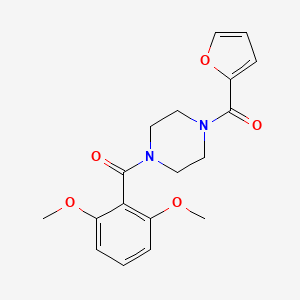![molecular formula C21H11ClO3 B5601913 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromones This compound is characterized by a fused ring system that includes a benzene ring, a furan ring, and a chromone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the Yb(OTf)3-catalyzed formal [3 + 2] annulation of 4-hydroxycoumarins with β-nitroalkenes . This reaction efficiently constructs the furo[3,2-c]chromen-4-one framework, forming two new sigma bonds (C–C and C–O) and a new furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one
- 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile
Uniqueness
10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific fused ring system and the presence of a 4-chlorophenyl group. This structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
10-(4-chlorophenyl)-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVCFCYCMAVXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
![ethyl 3-(3a,7a-dihydro-1H-indol-3-yl)-2-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B5601843.png)
![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
